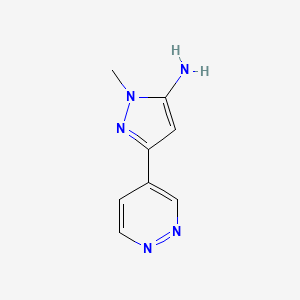

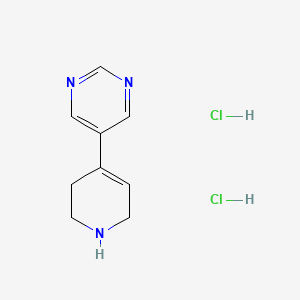

1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine

Overview

Description

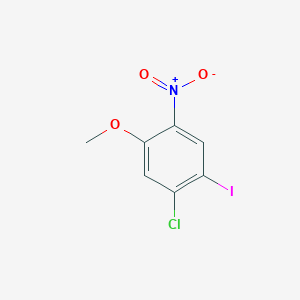

1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MP-5-amine and has a molecular formula of C9H9N5.

Scientific Research Applications

Synthesis and Characterization :

- 1-Methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine and related derivatives are synthesized and characterized using various spectroscopic methods. These compounds are analyzed for their crystal structure and theoretical physical and chemical properties (Titi et al., 2020).

Application in Antimicrobial and Antifungal Agents :

- Derivatives of this compound have shown potential as antimicrobial and antifungal agents. Research explores their efficacy against various microorganisms, suggesting their potential use in developing new antimicrobial therapies (Abdelhamid et al., 2010).

Antitumor Activities :

- Studies have explored the antitumor activities of these compounds. Research indicates potential applications in cancer treatment, with specific compounds exhibiting activity against breast cancer cells (Titi et al., 2020).

Synthesis of Novel Derivatives for Pharmaceutical Interest :

- Research focuses on the synthesis of novel derivatives starting from this compound. These derivatives are anticipated to have pharmaceutical interest, expanding the scope of medical applications (El‐Mekabaty et al., 2017).

Development of Antioxidant Agents :

- Some derivatives are investigated for their antioxidant properties. This indicates a potential for these compounds to be used in therapies targeting oxidative stress-related diseases (El‐Mekabaty et al., 2016).

Catalytic Synthesis and Transformation :

- Research includes the catalytic synthesis and transformation of these compounds, exploring efficient and environmentally friendly methods of producing these chemicals (Gunasekaran et al., 2014).

Structural and Magnetic Studies :

- The compounds are studied for their structural and magnetic properties, contributing to the understanding of their physical characteristics and potential applications in material science (Mandal et al., 2012).

Mechanism of Action

Target of Action

Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been reported to inhibit cdk2 , a protein kinase involved in cell cycle regulation.

Mode of Action

Similar compounds have been shown to inhibit cdk2, which could lead to alterations in cell cycle progression and induction of apoptosis within cells .

Biochemical Pathways

Inhibition of cdk2, as seen with similar compounds, can affect the cell cycle progression and apoptosis pathways .

Pharmacokinetics

A related compound, c03, was reported to have excellent plasma stability .

Result of Action

Similar compounds have been reported to show cytotoxic activities against various cell lines .

Biochemical Analysis

Biochemical Properties

1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . The compound exhibits inhibitory activity against TRKA, TRKB, and TRKC, which are crucial for nerve growth and survival . These interactions suggest that this compound could be a potential therapeutic agent for treating cancers and neurodegenerative diseases.

Cellular Effects

This compound affects various cell types and cellular processes. It has been shown to inhibit the proliferation of several human tumor cell lines, including HeLa, HCT116, and A375 . The compound influences cell signaling pathways, such as the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are involved in cell proliferation, differentiation, and survival . Additionally, it affects gene expression and cellular metabolism, further highlighting its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules and enzyme inhibition. The compound binds to the kinase domain of TRKs, leading to the inhibition of their phosphorylation and subsequent downstream signaling . This inhibition results in reduced cell proliferation and increased apoptosis in cancer cells. Furthermore, this compound can modulate gene expression, contributing to its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits good stability, with a half-life of over 289 minutes in plasma . Long-term studies have shown that it maintains its inhibitory activity against TRKs and continues to affect cellular functions, such as proliferation and apoptosis, over extended periods . Its stability and activity may decrease under certain conditions, such as high pH or temperature.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with cytochrome P450 enzymes, particularly CYP2C9, which play a crucial role in its metabolism . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall pharmacokinetic and pharmacodynamic properties.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions affect its localization and accumulation in specific tissues, which can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . This localization is essential for its interactions with TRKs and other biomolecules, contributing to its therapeutic effects.

properties

IUPAC Name |

2-methyl-5-pyridazin-4-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-13-8(9)4-7(12-13)6-2-3-10-11-5-6/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIZYJWWYTYZOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CN=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B1433892.png)

![[2-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine hydrochloride](/img/structure/B1433903.png)